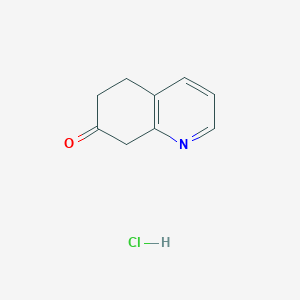

5,8-Dihydro-6H-quinolin-7-one hydrochloride

CAS No.: 1965310-02-4

Cat. No.: VC2884131

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965310-02-4 |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 6,8-dihydro-5H-quinolin-7-one;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H |

| Standard InChI Key | RXFILDWIPPAIDT-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)N=CC=C2.Cl |

| Canonical SMILES | C1CC2=C(CC1=O)N=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5,8-Dihydro-6H-quinolin-7-one hydrochloride is a chemical compound identified by the CAS registry number 1965310-02-4 . The compound is a hydrochloride salt (1:1) of the free base 5,8-Dihydro-6H-quinolin-7-one . The parent compound (without the hydrochloride) has its own CAS number 774531-95-2 . This distinction is important as the salt form may exhibit different physicochemical properties compared to the free base, particularly regarding solubility and stability.

The compound has several synonyms in chemical literature, including:

-

7(6H)-Quinolinone, 5,8-dihydro-, hydrochloride (1:1)

-

5,8-Dihydro-6H-quinolin-7-one hydrochloride

Molecular Structure and Properties

The molecular formula of 5,8-Dihydro-6H-quinolin-7-one hydrochloride is C9H9NO·ClH . The structure consists of a bicyclic system containing fused benzene and pyridine rings with a ketone functional group. This quinolinone backbone undergoes hydrochloride salt formation, which is typically achieved through protonation of the nitrogen atom in the pyridine ring.

The parent compound (free base) has a molecular weight of 147.17 g/mol . The addition of the hydrochloride group increases this molecular weight due to the HCl component. The structural identifiers for better chemical database navigation include:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H |

| InChI Key | RXFILDWIPPAIDT-UHFFFAOYSA-N |

| SMILES | Cl.O=C1CC2=NC=CC=C2CC1 |

The structural arrangement of this compound features a partially saturated quinoline system with a ketone group, which contributes to its chemical reactivity and potential biological interactions.

Comparative Analysis with Related Compounds

Relationship to Other Quinolinone Derivatives

5,8-Dihydro-6H-quinolin-7-one hydrochloride belongs to the broader class of quinolinone compounds, which have been extensively studied for their diverse biological activities. The parent structure, without the hydrochloride component, is 5,8-Dihydro-6H-quinolin-7-one (CAS 774531-95-2) . The relationship between this compound and other quinolinone derivatives can be analyzed based on:

-

The degree of saturation in the quinoline ring system

-

The position of the ketone functionality

-

The presence of additional substituents

The partially reduced nature of this compound, with saturation at positions 5,6, and 8, distinguishes it from fully aromatic quinolinones and may confer different biological properties due to altered electronic distribution and conformational flexibility.

Structural Analogues in Chemical Databases

According to the search results, there are related compounds with similar structures listed in chemical databases:

-

The free base form (5,8-Dihydro-6H-quinolin-7-one, CAS 774531-95-2)

-

Various alternative representations including 5,6-Dihydroquinolin-7(8H)-one and 6,8-dihydro-5H-quinolin-7-one

PubChem indicates that there are related compounds with "Same Parent, Exact Count" (2) and "Mixtures, Components, and Neutralized Forms Count" (7) . This suggests a family of closely related chemical entities that share structural similarities with 5,8-Dihydro-6H-quinolin-7-one hydrochloride. These relationships are valuable for structure-based drug design and for understanding the broader chemical space around this compound.

Research Status and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume